Meliatoxin B1
Description
Significance of Plant-Derived Secondary Metabolites in Biological Sciences
Plant-derived secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant. interesjournals.orgslideshare.net Unlike primary metabolites, which are essential for fundamental cellular functions, secondary metabolites serve specialized roles, often in response to environmental challenges. interesjournals.orgnih.gov These compounds are crucial for the plant's survival, providing defense against a wide array of herbivores, pathogenic microorganisms, and environmental stresses like UV radiation. walshmedicalmedia.comresearchgate.netnumberanalytics.com The major classes of secondary metabolites include terpenes and terpenoids, phenolic compounds (like flavonoids and tannins), and nitrogen-containing compounds such as alkaloids. walshmedicalmedia.comnumberanalytics.com
The significance of these compounds extends far beyond the plant kingdom. For millennia, they have formed the cornerstone of traditional medicine systems worldwide. internationalscholarsjournals.com In modern science, plant secondary metabolites are a vital source of bioactive compounds and lead structures for the development of new pharmaceuticals, with applications ranging from anti-cancer drugs to analgesics. researchgate.netinternationalscholarsjournals.com They are investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. nih.govwalshmedicalmedia.com The vast structural diversity of these natural products continues to inspire research in chemistry, pharmacology, and ecology, highlighting their indispensable role in biological sciences. wisdomlib.org
Overview of the Limonoid Class of Triterpenoids in Meliaceae Family
The Meliaceae family, commonly known as the mahogany family, is renowned for producing a specific class of highly modified triterpenoids called limonoids. nih.govresearchgate.net Limonoids are structurally characterized as tetranortriterpenoids, typically featuring a 4,4,8-trimethyl-17-furanylsteroidal skeleton. researchgate.net These molecules are often highly oxygenated and structurally complex, which contributes to their wide range of biological activities. researchgate.net
Plants within the Meliaceae family, particularly those from the genera Melia and Azadirachta, are exceptionally rich sources of these compounds. nih.govnih.gov To date, hundreds of limonoids have been isolated and identified from this family. nih.govnih.gov Research has demonstrated that limonoids possess potent biological effects, most notably insecticidal and antifeedant activities. researchgate.netnih.gov This has led to their use in natural pesticide formulations. nih.gov Furthermore, numerous studies have highlighted other significant pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities, making them a subject of intense scientific investigation. nih.govresearchgate.netnih.gov
Historical Perspectives and Traditional Uses of Melia Species
The genus Melia, particularly the species Melia azedarach L. (commonly known as Chinaberry, Persian Lilac, or Pride of India), has a long and well-documented history in various traditional and folk medicine systems. phcogres.comwikipedia.orginternationalscholarsjournals.com Its use can be traced back thousands of years in China, where it was first recorded in the medical monograph Shen Nong Ben Cao Jing during the Eastern Han Dynasty (AD 25–220) for treating anxiety and destroying parasites. nih.gov In India, it is a significant component of Ayurvedic medicine, while it is also used in the Unani system in Arab nations. phcogres.comjapsonline.com
Virtually all parts of the Melia azedarach tree—including the leaves, bark, root bark, fruits, and seeds—have been utilized for their medicinal properties. phcogres.comijprajournal.com Traditional applications are diverse, with the plant being used as an anthelmintic (to expel parasitic worms), insecticide, and for treating skin diseases like eczema and leprosy. nih.govinternationalscholarsjournals.comijprajournal.com The bark and root bark have been employed as an anti-diarrheal, diuretic, and for managing fever. ijprajournal.com Leaves have been used to address conditions such as jaundice and malaria. ijprajournal.com This extensive ethnobotanical usage provided the impetus for modern phytochemical investigations into the genus, ultimately leading to the isolation of a vast array of bioactive compounds, including Meliatoxin B1. nih.govresearchgate.net
Detailed Research Findings
This compound is a naturally occurring limonoid isolated from plants of the Melia genus, such as Melia azedarach and Melia toosendan. researchgate.net It belongs to the trichilin-class of limonoids. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₄₆O₁₂ | nih.gov |
| Molecular Weight | 658.7 g/mol | nih.gov |
| IUPAC Name | [19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.0¹,¹³.0²,¹⁰.0⁵,⁹]icosan-15-yl] 2-methylbutanoate | nih.gov |
| Class | Limonoid | neist.res.in |
Scientific studies have explored some of the biological activities of this compound. Research has indicated that it possesses antifungal activity against certain plant pathogens. acgpubs.org For instance, it has shown inhibitory effects against Phytophthora species. acgpubs.org Additionally, this compound has been noted for its cytotoxic properties against specific tumor cell lines in laboratory settings. researchgate.net In studies on insecticidal action, this compound was found to be significantly less active as an antifeedant compared to the related compound Meliatoxin A2, which possesses a different chemical feature (a ring D epoxide). researchgate.net
Structure
2D Structure
Properties
CAS No. |
87617-81-0 |
|---|---|
Molecular Formula |
C35H46O12 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)30(42)47-31-34(7)23-12-24(40)33(6)22-11-20(38)25(19-9-10-43-14-19)32(22,5)13-21(39)27(33)35(23,15-44-31)28(41)26(45-17(3)36)29(34)46-18(4)37/h9-10,14,16,22-29,31,40-41H,8,11-13,15H2,1-7H3 |
InChI Key |
PGTAYRVRANEPEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |
Origin of Product |
United States |
Occurrence, Isolation, and Structural Characterization of Meliatoxin B1
Natural Abundance and Botanical Sources of Meliatoxin B1
This compound is a naturally occurring limonoid found within specific species of the Meliaceae family, commonly known as the mahogany family. Its presence is a key factor in the toxicity of these plants.
Isolation from Melia azedarach L. (Chinaberry Tree)
This compound was first isolated and identified as one of the primary toxic constituents from the fruit of the Chinaberry tree, specifically the Melia azedarach L. var. australasica. researchgate.net Early research into the toxic principles of this plant led to the characterization of a group of related tetranortriterpenes, which were named meliatoxins. researchgate.net Among these, this compound was identified through spectroscopic analysis following its separation from crude plant extracts. The fruit of the Chinaberry tree is particularly noted for its concentration of these toxic compounds. researchgate.netha.org.hk
Identification in Melia toosendan Sieb. et Zucc.
In addition to its presence in Melia azedarach, this compound has also been isolated from the fruits of a related species, Melia toosendan. This plant is utilized in traditional medicine, and research into its chemical constituents has confirmed the presence of several limonoids, including this compound. researchgate.net Its identification in M. toosendan underscores the chemotaxonomic relationship between these two species within the Melia genus.
Intra-Plant Distribution and Localization of this compound
The concentration of this compound is not uniform throughout the plant. Different parts of the tree contain varying levels of the compound, with the highest concentrations typically found in the reproductive tissues.
Concentration Variation Across Fruits, Leaves, Bark, Seeds, and Roots
Research indicates that all parts of the Melia azedarach tree are toxic, but the concentration of this compound and related toxic limonoids is highest in the fruits. researchgate.netha.org.hk The seeds, contained within the fruit, are also a significant reservoir of these compounds. While the bark, leaves, and roots also contain meliatoxins, their concentrations are generally lower than in the fruits. The high accumulation in the fruit is a defense mechanism against herbivores and is responsible for the numerous poisoning incidents reported from the ingestion of the berries. ha.org.hk
Below is an interactive data table summarizing the relative concentration of this compound in various parts of Melia azedarach.
| Plant Part | Relative Concentration of this compound |
| Fruits | Very High |
| Seeds | High |
| Bark | Low to Moderate |
| Leaves | Low |
| Roots | Low to Moderate |
Note: This table represents qualitative data based on toxicological reports and phytochemical studies.
Advanced Methodologies for this compound Isolation and Purification
The isolation and purification of this compound from plant material require sophisticated analytical techniques to separate it from a complex mixture of other structurally similar limonoids.
Chromatographic Techniques for Compound Enrichment
The process of isolating this compound typically begins with the extraction of the compound from powdered plant material (usually fruits) using an organic solvent. Following this initial extraction, various chromatographic techniques are employed for the enrichment and purification of the target compound.
Solid-Phase Extraction (SPE) is often used as an initial clean-up and pre-concentration step to remove interfering substances from the crude extract. nih.gov
High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine separation of this compound from other meliatoxins and limonoids. researchgate.netnih.govvup.sknih.gov Reversed-phase HPLC columns are commonly used, allowing for the separation of compounds based on their polarity. researchgate.net
For identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS). Techniques such as HPLC-tandem mass spectrometry (HPLC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are powerful methods for detecting and characterizing meliatoxins in plant extracts. ha.org.hkresearchgate.netnih.gov These hyphenated techniques provide both separation and detailed mass data, which is essential for distinguishing between the different Meliatoxin analogues. researchgate.netnih.gov
The following table outlines the chromatographic techniques involved in the isolation and analysis of this compound.
| Technique | Purpose in this compound Workflow |
| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Identification and quantification |
| MALDI-Mass Spectrometry (MALDI-MS) | Detection and characterization in crude extracts |
Biosynthesis and Biogenetic Pathways of Meliatoxin B1
Precursors and Early Stages in Limonoid Biosynthesis
The biogenesis of all limonoids, including Meliatoxin B1, begins with the cyclization of 2,3-oxidosqualene, a pivotal intermediate in triterpenoid (B12794562) synthesis. frontiersin.org This initial cyclization sets the stage for the formation of the characteristic tetracyclic frameworks that define the limonoid family.
It is widely acknowledged that the biogenetic precursors for limonoids are two types of tetracyclic triterpenoids: tirucallane (B1253836) and euphane. frontiersin.orgnih.govopastpublishers.comresearchgate.netjst.go.jp These precursors provide the fundamental carbon skeleton that undergoes subsequent modifications. Both tirucallane and euphane are derived from the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclase (OSC) enzymes. frontiersin.org
Research has identified that a crucial enzyme, MtOSC1, is responsible for the formation of tirucalla-7,24-dien-3β-ol, a specific tirucallane-type precursor for the biosynthesis of limonoids like toosendanin (B190432), a compound related to meliatoxins. frontiersin.orgnih.gov The euphane and tirucallane skeletons differ in their stereochemistry at the C-20 position. researchgate.netjst.go.jppnas.org This initial tetracyclic triterpene intermediate is then poised for a cascade of oxidative and rearrangement reactions. nih.gov
Enzymatic Transformations and Proposed Mechanisms in this compound Formation
The conversion of the initial tetracyclic triterpenoid precursors into the complex structure of this compound involves a series of proposed enzymatic steps. These transformations are responsible for creating the characteristic features of the limonoid scaffold.
A key proposed step in the limonoid biosynthetic pathway is the oxidation of the Δ7-double bond in the precursor skeleton to form a 7-epoxy intermediate. frontiersin.orgnih.govresearchgate.net This epoxidation is a critical activation step that facilitates subsequent skeletal rearrangements.
The epoxide ring is then opened, an event that is thought to trigger a Wagner–Meerwein rearrangement. frontiersin.orgnih.govresearchgate.net A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where an alkyl group migrates from one carbon to an adjacent one. wikipedia.orgnumberanalytics.com In this specific biosynthetic context, the methyl group at C-14 (Me-14) migrates to the C-8 position. frontiersin.orgnih.govresearchgate.net This shift is a facile process that results in the formation of a more stable carbocation intermediate. wikipedia.org The rearrangement culminates in the formation of a hydroxyl group at C-7 and the introduction of a new double bond at the C-14/15 position. frontiersin.orgnih.govresearchgate.net
Following the core skeletal rearrangements, the next significant transformation is the modification of the side chain at C-17. This process involves the oxidative degradation of the side chain, leading to the loss of four terminal carbon atoms and the subsequent cyclization to form a characteristic 17-β-furan ring. frontiersin.orgnih.govopastpublishers.comscielo.br This furan (B31954) ring is a signature feature of the limonoid class, and its formation marks the conversion from a C30 protolimonoid to a C26 tetranortriterpenoid. nih.govpnas.org
The culmination of these steps—the initial cyclization, oxidative modifications, Wagner-Meerwein rearrangement, and side-chain cyclization—results in the formation of the basic limonoid framework, described as a 4,4,8-trimethyl-17-furanylsteroidal skeleton. rsc.orgfrontiersin.orgnih.govnih.govscielo.brmdpi.com Further specific oxidations and functionalizations on this core structure would then lead to the final structure of this compound.
Molecular and Cellular Mechanisms of Action of Meliatoxin B1
Mechanisms Underlying Antifungal Activity
Extracts from Melia azedarach, the plant source of Meliatoxin B1, have demonstrated notable antifungal properties against a range of plant-pathogenic fungi. researchgate.net However, research specifically isolating and detailing the antifungal mechanism of this compound is limited.
Inhibition of Phytopathogenic Fungi (e.g., Phytophthora spp., Fusarium oxysporum, Magnaporthe grisea)
Studies have confirmed the efficacy of Melia azedarach extracts against various phytopathogenic fungi. For instance, ethanolic extracts from the seed kernels have been shown to be highly effective against Fusarium oxysporum, among other fungi. researchgate.net Antifungal activity of extracts from this plant has also been demonstrated against Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes. nih.govajol.info While this compound is a known toxic component of these extracts, specific studies quantifying its direct inhibitory action against Phytophthora spp., Fusarium oxysporum, or Magnaporthe grisea are not extensively detailed in the current body of scientific literature. The antifungal potential is generally attributed to a complex mixture of compounds within the plant extracts, including various limonoids. researchgate.net
Dose-Response Relationships and Determination of Half-Maximal Inhibitory Concentrations (IC50)
Investigation of Specific Cellular and Molecular Targets in Fungal Pathogens
The precise cellular and molecular targets of this compound in fungal pathogens have yet to be elucidated. Generally, antifungal compounds can act through various mechanisms, such as disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with metabolic pathways like vitamin biosynthesis. nih.gov For complex natural extracts, the observed antifungal effect is often the result of synergistic actions of multiple components. Without specific research on the isolated this compound, its exact mode of action at the molecular level in fungi remains a subject for future investigation.
Mechanistic Basis of Insecticidal and Antifeedant Effects
The insecticidal and, particularly, the antifeedant properties of this compound and related compounds have been more extensively studied. These effects are primarily observed in lepidopteran larvae, such as the common cutworm, Spodoptera litura.
Impact on Insect Feeding Behavior and Development (e.g., Spodoptera litura larvae)
Extracts from Melia species are known to deter feeding and inhibit the growth of Spodoptera litura larvae. nih.gov The mechanism of action for such antifeedants is often directed at the insect's taste cells. journalspress.com These compounds provide an unpalatable taste, leading to feeding inhibition through direct sensory perception. journalspress.com While this compound contributes to this effect, studies indicate its potency is significantly lower than that of its close structural analog, Meliatoxin A2. researchgate.net The reduced food consumption caused by these compounds can lead to slower growth, developmental abnormalities, and increased mortality in insect larvae. entomoljournal.com
Differentiation of Activity Based on Structural Features (e.g., Absence of Ring D Epoxide)
Structure-activity relationship studies have provided significant insight into the insecticidal mechanism of meliatoxins. A key structural feature influencing bioactivity is the presence of an epoxide ring in the molecule. researchgate.net The epoxide group is a highly reactive functional group that can be pivotal for the biological activity of various compounds. nih.govmdpi.com
A direct comparison of the antifeedant effects of Meliatoxin A2 and this compound on Spodoptera litura larvae revealed a significant difference in potency. Meliatoxin A2, which possesses a ring D epoxide, demonstrated a high level of antifeedant activity. In contrast, this compound, which lacks this specific epoxide, was found to be much less active. researchgate.net This finding strongly suggests that the ring D epoxide is critical for the potent antifeedant activity observed in this class of limonoids.
Table 1: Comparison of Meliatoxin A2 and this compound Activity
| Compound | Structural Feature | Antifeedant Activity in Spodoptera litura | Reference |
|---|---|---|---|
| Meliatoxin A2 | Contains Ring D Epoxide | Significant | researchgate.net |
| This compound | Lacks Ring D Epoxide | Much less active | researchgate.net |
Exploration of Molecular Targets within Insect Physiological Systems
This compound is recognized as a toxic constituent of the fruit of Melia azedarach L. var. australasica researchgate.net. The precise molecular targets of this compound within insect physiological systems have not been extensively elucidated in available research. However, its neurotoxic activity is inferred from the general effects of limonoids, a class of compounds to which this compound belongs. These compounds are known to possess insecticidal and antifeedant properties nih.gov.
The primary targets for many neurotoxic insecticides are often components of the insect's nervous system, such as voltage-dependent sodium channels, acetylcholinesterase, GABA receptors, or nicotinic acetylcholine (B1216132) receptors nih.gov. Inhibition of digestive enzymes, like chymotrypsin, has also been identified as a molecular target for insect resistance in some plants nih.gov. While direct evidence for this compound is scarce, a comparative study noted that Meliatoxin A2, a related compound, showed significant antifeedant activity against Spodoptera litura larvae, whereas this compound was much less active. The key structural difference is that this compound lacks the ring D epoxide present in Meliatoxin A2, suggesting this functional group is crucial for its interaction with molecular targets in this insect species researchgate.net.
Mechanisms of Cytotoxic Activity in In Vitro Biological Systems
This compound, isolated from the fruits of Melia toosendan, has demonstrated cytotoxic activity against KB cells, a human oral squamous carcinoma cell line nih.gov. Limonoids derived from the genus Melia are generally recognized for their anti-cancer effects nih.gov. While specific IC50 values for this compound are not consistently reported across a wide range of cell lines, its activity against KB cells has been confirmed nih.gov. Research on other limonoids from Melia azedarach has shown potent cytotoxic activity against various human cancer cell lines, including HL-60 (leukemia), A549 (lung), AZ521 (stomach), and SK-BR-3 (breast) nih.govbohrium.com. For instance, the limonoid Meliarachin C exhibited an IC50 of 0.65 μM against HL-60 cells nih.govbohrium.com. Although this data pertains to related compounds, it underscores the potential of this chemical class. Specific data for this compound against MCF-7 and P388 cell lines were not available in the reviewed literature.
The specific cellular pathways through which this compound exerts its cytotoxic effects are not well-documented. However, studies on other cytotoxic limonoids isolated from Melia azedarach provide insight into the likely mechanisms. For example, Meliarachin C and 3-O-deacetyl-4'-demethyl-28-oxosalannin were found to induce apoptosis in HL-60 cells nih.govbohrium.com. Western blot analysis suggested that the induced apoptosis occurs through both the mitochondrial and death receptor-mediated pathways nih.govbohrium.com.
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is often associated with the activation of caspases plos.org. Furthermore, other compounds isolated from Melia have been shown to induce cell cycle arrest, typically at the G2/M phase, which is another key mechanism for inhibiting cancer cell proliferation researchgate.net. While these findings relate to similar limonoids from the same plant genus, direct studies confirming that this compound specifically induces apoptosis or modulates the cell cycle are needed.
Classification and Molecular Characteristics as a Neurotoxin
This compound is classified as a tetranortriterpene, a type of highly oxygenated triterpenoid (B12794562) researchgate.net. Tetranortriterpenes are also known as limonoids nih.gov. Limonoids are a significant class of bioactive chemical compounds found in plants of the Meliaceae family, such as Melia toosendan and Melia azedarach nih.govnih.gov. Meliatoxins, including B1, are identified as toxic constituents of Melia azedarach fruit, and their ingestion is associated with neurotoxic symptoms in animals, confirming their status as neurotoxins researchgate.net. The toxic effects of limonoids from the genus Melia are well-recognized, though often under-researched in clinical settings nih.govfrontiersin.org.
The structure of limonoids is complex, typically featuring a furanolactone core. The specific structural attributes that correlate with the neuroactivity of this compound are not fully defined, but comparisons with related compounds offer clues. A study comparing the antifeedant activity of Meliatoxin A2 and this compound in Spodoptera litura larvae found that this compound was significantly less active. The primary structural difference between these two molecules is the absence of a ring D epoxide in this compound researchgate.net. This suggests that the epoxide group on ring D is a critical structural feature for the biological activity of meliatoxins in certain insects, likely influencing how the molecule binds to its neural target. This structure-activity relationship highlights the importance of specific functional groups in determining the neurotoxic potential of these complex natural products.
Structural Analogs, Derivatives, and Structure Activity Relationship Studies of Meliatoxin B1
Identification and Comparative Analysis of Related Meliatoxins (A1, A2, B2)
Meliatoxin B1 belongs to a group of structurally related toxic limonoids known as meliatoxins. scielo.brdergipark.org.tr This group also includes meliatoxins A1, A2, and B2. scielo.brdergipark.org.trjapsonline.com The core chemical scaffold of these compounds is similar, with variations in their functional groups contributing to differences in their biological activities.
The primary distinction between the 'A' and 'B' series of meliatoxins lies in the presence or absence of an epoxide ring in ring D of the molecule. Meliatoxins A1 and A2 possess this epoxide, while meliatoxins B1 and B2 lack it. researchgate.netresearchgate.net This structural difference has been shown to significantly impact their bioactivity. For instance, meliatoxin A2, with the ring D epoxide, exhibits a much higher level of antifeedant activity against the larvae of Spodoptera litura compared to this compound. researchgate.netresearchgate.net
The numerical designation (1 or 2) within the A and B series refers to other subtle structural variations. Mass spectrometry techniques, particularly MALDI-MS and MS/MS, have proven effective in distinguishing between these closely related compounds in crude plant extracts. researchgate.netcsic.es These methods can differentiate meliatoxins A from B and further classify them into groups 1 and 2 based on their fragmentation patterns. researchgate.net
Table 1: Comparison of Meliatoxin Analogs
| Compound | Key Structural Feature | Reference |
|---|---|---|
| Meliatoxin A1 | Contains a ring D epoxide | scielo.brdergipark.org.tr |
| Meliatoxin A2 | Contains a ring D epoxide | scielo.brdergipark.org.trresearchgate.netresearchgate.net |
| This compound | Lacks a ring D epoxide | scielo.brdergipark.org.trresearchgate.netresearchgate.net |
Investigation of Other Limonoids Co-Occurring with this compound (e.g., Trichilinin (B12307901) G, Toosendanin)
This compound is often isolated from Melia species alongside a diverse array of other limonoids. phcogrev.comfrontiersin.orgnih.gov Notable examples include trichilinin G and toosendanin (B190432). The co-occurrence of these compounds highlights the rich and complex phytochemistry of these plants.
Trichilinin G was identified from the fruit extracts of M. azedarach along with this compound. acgpubs.orgresearchgate.net While this compound demonstrated notable antifungal activity against Phytophthora species, trichilinin G showed weaker to moderate activity. acgpubs.org
Toosendanin, another prominent limonoid, is frequently found with this compound in M. toosendan and M. azedarach. phcogrev.comfrontiersin.orgnih.govclockss.org Research has shown that both toosendanin and this compound exhibit cytotoxic activity against various cancer cell lines. phcogrev.comfrontiersin.org For example, a study on the fruits of M. toosendan revealed that trichilin H and toosendanin were highly cytotoxic against KB cells, while this compound showed a lower level of toxicity. phcogrev.com This suggests that the C-14/C-15-epoxide structure present in trichilin H and toosendanin may be crucial for this specific cytotoxic activity, a feature absent in this compound. phcogrev.com
Table 2: Co-occurring Limonoids with this compound
| Co-occurring Limonoid | Source Plant | Biological Activity Reference |
|---|---|---|
| Trichilinin G | Melia azedarach | acgpubs.orgresearchgate.net |
| Toosendanin | Melia toosendan, Melia azedarach | phcogrev.comfrontiersin.orgnih.govclockss.org |
| Trichilin H | Melia toosendan | phcogrev.com |
Synthetic and Semi-Synthetic Approaches to Generate this compound Derivatives
The complex structure of meliatoxins and related limonoids presents a significant challenge for total synthesis. frontiersin.orgnih.gov Consequently, research has largely focused on function-oriented synthesis (FOS) and semi-synthetic modifications of naturally abundant precursors like toosendanin. frontiersin.orgnih.gov These approaches aim to create novel derivatives with potentially enhanced or altered biological activities.
While specific synthetic or semi-synthetic studies focusing exclusively on this compound are not extensively detailed in the provided search results, the strategies applied to the structurally similar toosendanin offer valuable insights. For example, researchers have successfully synthesized 28-acyloxy derivatives of toosendanin by reacting it with various fatty acids. mdpi.comresearchgate.net This demonstrates the feasibility of modifying the limonoid scaffold to explore structure-activity relationships. Such modifications could theoretically be applied to this compound to generate a library of derivatives for biological screening. The chemical structure of this compound contains multiple functional groups that are amenable to chemical reactions, which could lead to the formation of various derivatives with potentially altered biological activities. smolecule.com
Systematic Elucidation of Structure-Activity Relationships for Diverse Biological Effects
The diverse biological activities of meliatoxins and other limonoids, including insecticidal, antifungal, and cytotoxic effects, are intricately linked to their chemical structures. frontiersin.orgnih.govacgpubs.orgtandfonline.com Systematic studies have begun to unravel the key structural features responsible for these effects.
The presence or absence of specific functional groups and modifications to the core limonoid skeleton have a profound impact on bioactivity.
A critical structural feature influencing bioactivity is the C-14/C-15 epoxide ring. phcogrev.comfrontiersin.org As mentioned earlier, limonoids possessing this β-oriented epoxy ring, such as toosendanin and trichilin H, generally exhibit more significant cytotoxic and antifeedant activities compared to their 15-oxo analogues like this compound. phcogrev.comfrontiersin.orgresearchgate.netresearchgate.net This suggests that the epoxide moiety is a key pharmacophore for certain biological effects.
The nature and position of acyl groups also play a crucial role. For instance, in trichilin-type limonoids, the presence of acetate (B1210297) substituents at C-3 and C-20 influences cytotoxicity. nih.gov Furthermore, the insect antifeedant activity of many limonoids is attributed to the presence of an 11/19 or 19/29 bridged acetal (B89532) fragment. tandfonline.com
Studies on toosendanin derivatives have shown that modifications at the C-28 position can modulate insecticidal activity. mdpi.com The introduction of butanoyloxy and phenylacryloyloxy moieties at this position resulted in promising insecticidal activity against Mythimna separata. researchgate.net These findings underscore the importance of specific functional groups and their stereochemistry in determining the biological profile of these complex natural products.
Table 3: Structure-Activity Relationship Highlights
| Structural Feature | Impact on Bioactivity | Example Compounds | Reference |
|---|---|---|---|
| C-14/C-15 Epoxide | Enhances cytotoxic and antifeedant activity | Toosendanin, Trichilin H | phcogrev.comfrontiersin.org |
| 15-Oxo Group | Lower cytotoxic and antifeedant activity compared to epoxide analogs | This compound | phcogrev.comresearchgate.netresearchgate.net |
| C-3 and C-20 Acetate Substituents | Influences cytotoxicity in trichilin-type limonoids | - | nih.gov |
| 11/19 or 19/29 Bridged Acetal | Contributes to antifeedant activity | Various active limonoids | tandfonline.com |
Ecological Significance and Agricultural Applications of Meliatoxin B1
Role of Meliatoxin B1 in Plant-Herbivore and Plant-Pathogen Interactions
Plants have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a myriad of herbivores and pathogens. This compound is a key component of this defense system in Melia species. Its presence deters feeding by a wide range of insects and other herbivores. nih.govplantae.org
In addition to its role in deterring herbivores, this compound also contributes to the plant's defense against pathogens. Research has indicated that this compound possesses antifungal properties, inhibiting the growth of certain fungi. acgpubs.orgsmolecule.com This dual action against both herbivores and pathogens underscores the ecological importance of this compound for the survival and health of the host plant.
Potential Development of this compound as a Biopesticide Component
The search for environmentally benign alternatives to synthetic pesticides has led to increased interest in plant-derived compounds. researchgate.net this compound, with its inherent biological activity, is a promising candidate for the development of biopesticides. chemrxiv.org Biopesticides derived from natural sources are often more biodegradable and have a lower impact on non-target organisms and the environment. amazonaws.com
Recent research has highlighted the antifungal potential of this compound. acgpubs.org Studies have demonstrated its efficacy against various phytopathogenic fungi. researchgate.netresearchgate.net For example, this compound exhibited significant inhibitory activity against the oomycete species Phytophthora spp. and P. capsici. acgpubs.org The compound was found to be more effective against these oomycetes than other fungi tested, such as Fusarium oxysporum and Magnaporthe grisea. acgpubs.org The mycelial growth of these fungi was moderately affected by this compound. acgpubs.org
The table below summarizes the antifungal activity of this compound against selected phytopathogenic fungi.
| Fungus/Oomycete | Activity | IC50 (µg/mL) | Reference |
| Phytophthora spp. | Best antifungal activity, dose-dependent | 103.8 | acgpubs.org |
| P. capsici | Best antifungal activity, dose-dependent | < 62.5 | acgpubs.org |
| Fusarium oxysporum | Weak to moderate activity | Not determined | acgpubs.org |
| Magnaporthe grisea | Weak to moderate activity | Not determined | acgpubs.org |
These findings suggest that this compound could be a valuable component in the formulation of new biofungicides for the management of plant diseases caused by susceptible pathogens. acgpubs.org
In no-choice tests, where larvae of Spodoptera litura were only provided food treated with this compound, the compound did not significantly reduce food intake. researchgate.netijeab.com This indicates that its primary mode of action may not always be deterrence but could involve post-ingestive toxicity. The complex nature of these interactions highlights the need for further research to fully understand the potential of this compound in insect pest management strategies. ijeab.com
Broader Ecological Contributions to Agroecosystem Health and Pest Management
The use of biopesticides based on compounds like this compound can have broader positive impacts on agroecosystem health. science.gov By providing a more targeted approach to pest control, these natural products can help to conserve beneficial organisms, such as predators and parasitoids of pests, which are often harmed by broad-spectrum synthetic insecticides. researchgate.net The integration of biopesticides into pest management programs can contribute to more sustainable and resilient agricultural systems.
The development of botanical insecticides from plants like Melia azedarach is a key strategy in integrated pest management (IPM). bioline.org.br These natural products can be used in rotation with or in combination with other control methods to reduce the reliance on synthetic chemicals and manage the development of pesticide resistance. The use of such natural compounds aligns with the principles of sustainable agriculture, aiming to minimize environmental impact while ensuring crop protection. amazonaws.com
Advanced Research Methodologies and Emerging Analytical Strategies for Meliatoxin B1 Research
Application of Proteomics and Metabolomics for Comprehensive Mechanistic Studies
While specific proteomics and metabolomics studies dedicated exclusively to Meliatoxin B1 are not extensively documented, the application of these "omics" technologies holds significant potential for elucidating its mechanism of action. These approaches provide a global, unbiased view of the molecular changes within a biological system upon exposure to a xenobiotic.
Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of this compound, a proteomics-based approach could identify specific proteins that are up- or down-regulated in cells or tissues following exposure. This would offer critical insights into the cellular pathways perturbed by the toxin. For instance, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be used to compare the proteomes of this compound-treated cells against control cells, potentially revealing impacts on processes such as apoptosis, oxidative stress, or cell cycle regulation.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. A metabolomic analysis following this compound exposure could reveal alterations in key metabolic pathways. nih.gov By tracking changes in endogenous metabolites, researchers could pinpoint specific enzymatic functions that are inhibited or otherwise affected by the toxin. mdpi.commdpi.com For example, a significant shift in lipid metabolites might suggest interference with fatty acid metabolism, while changes in amino acid levels could indicate impacts on protein synthesis or energy production pathways. mdpi.com
The integration of proteomics and metabolomics data would provide a powerful, multi-layered understanding of this compound's toxicological profile, bridging the gap between molecular interaction and functional cellular response.
Computational Chemistry and Molecular Docking for Target Identification and Ligand Design
Computational chemistry and molecular docking are powerful in silico tools that can predict and analyze the interaction between a small molecule, like this compound, and its biological targets. nih.gov These methods are invaluable for identifying potential protein targets and understanding the structural basis of a compound's activity before engaging in extensive laboratory experiments. nih.govnih.gov
Computational Chemistry can be used to determine the three-dimensional structure of this compound and calculate its various molecular properties, such as electrostatic potential and frontier molecular orbitals. mdpi.comresearchgate.net This information is crucial for understanding its reactivity and how it might interact with biological macromolecules. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In this compound research, docking simulations could be performed to screen the toxin against a library of known protein structures, particularly those implicated in toxicity pathways such as ion channels, enzymes, or receptors. mdpi.com The results can be ranked based on binding affinity scores, highlighting the most probable biological targets. For example, if preliminary studies suggest neurotoxic activity, this compound could be docked against various neurotransmitter receptors or voltage-gated ion channels.
A hypothetical workflow for identifying this compound targets using these methods is outlined in the table below.
| Step | Methodology | Objective |
| 1 | 3D Structure Generation | Create a computationally stable 3D model of this compound. |
| 2 | Target Library Curation | Assemble a database of protein structures known to be involved in common toxicity pathways (e.g., apoptosis, neurotoxicity). |
| 3 | Molecular Docking | Perform virtual screening of this compound against the curated protein library to predict binding affinities and poses. mdpi.com |
| 4 | Binding Site Analysis | Analyze the specific amino acid residues involved in the predicted interaction between this compound and high-affinity protein targets. |
| 5 | Molecular Dynamics Simulation | Simulate the dynamic behavior of the this compound-protein complex over time to assess the stability of the predicted binding. |
These computational approaches can significantly accelerate the research process by prioritizing targets for subsequent experimental validation and providing a rational basis for the design of novel ligands or inhibitors. nih.gov
Advanced In Vitro and Ex Vivo Models for Bioactivity Profiling
To accurately assess the bioactivity and toxicity of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models. Advanced in vitro and ex vivo systems can better mimic the complex microenvironment of human tissues. nih.gov
Advanced In Vitro Models include three-dimensional (3D) cell cultures and organ-on-a-chip platforms.
3D Cell Cultures , such as spheroids and organoids, allow cells to grow in a structure that more closely resembles native tissue. azolifesciences.comresearchgate.net This is critical for toxicology studies because cellular responses, including metabolism and sensitivity to toxins, can differ significantly between 2D and 3D environments. pharmanow.live For instance, liver spheroids could be used to study the potential hepatotoxicity of this compound, as these models exhibit sustained metabolic activity, including the expression of cytochrome P450 enzymes responsible for xenobiotic metabolism. springernature.com
Organ-on-a-Chip (OOC) technology utilizes microfluidic devices to create miniature models of human organs. mdpi.com These chips can simulate the mechanical forces and physiological functions of organs like the liver, kidney, or lung. biopharmadive.comk-state.edunih.gov A "liver-on-a-chip" could be used to assess this compound-induced liver injury by culturing primary human hepatocytes and other liver cells in a system that mimics blood flow and tissue architecture. nih.gov This allows for dynamic studies of toxicity and metabolism that are not possible in static cultures. k-state.edu
Ex Vivo Models involve the use of tissues or organs isolated from an organism and maintained in a viable state under laboratory conditions. These models serve as an intermediate step between in vitro and in vivo studies. For example, isolated and perfused organ systems could be used to study the acute effects of this compound on organ function in a controlled environment.
| Model Type | Example | Application for this compound Research | Potential Endpoints |
| 3D Cell Culture | Liver Spheroids | Assessing hepatotoxicity and metabolic pathways. springernature.com | Cell viability, enzyme activity (e.g., CYP450), biomarker secretion. |
| Organ-on-a-Chip | Kidney-on-a-Chip | Evaluating potential nephrotoxicity and effects on renal filtration. k-state.edunih.gov | Barrier integrity, transporter activity, cell-specific injury markers. |
| Ex Vivo Model | Isolated Perfused Liver | Studying acute toxicity and metabolism in a whole-organ context. | Perfusate analysis, bile production, tissue histology. |
These advanced models offer the potential for more accurate, human-relevant data in the preclinical assessment of natural toxins like this compound, helping to bridge the gap between laboratory research and clinical outcomes. pharmanow.live
Quality Control and Authentication Methods for this compound in Natural Extracts
The presence of toxic compounds like this compound in natural extracts, such as those from Melia azedarach (Chinaberry), necessitates robust quality control and authentication methods. nih.gov These methods are crucial to ensure the safety and consistency of botanical products.
Mass Spectrometry (MS) based techniques are particularly powerful for the direct and rapid characterization of meliatoxins in crude extracts. nih.govthieme-connect.com Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and subsequent Tandem Mass Spectrometry (MS/MS) experiments can serve as an efficient quality control method. nih.govresearchgate.net These techniques can detect meliatoxins A1/B1 or A2/B2 and discriminate between different groups based on their characteristic fragmentation patterns and sodium adduct ions. nih.govthieme-connect.com
| Analytical Technique | Ion/Fragment (m/z) | Compound Group Indicated | Reference |
| MALDI-MS | [M+Na]⁺ at m/z 667 | Meliatoxin B group (B1/B2) | nih.govresearchgate.net |
| MALDI-MS | [M+Na]⁺ at m/z 681 | Meliatoxin A group (A1/A2) | nih.govresearchgate.net |
| MALDI-MS/MS | Fragment at m/z 557 | Characteristic fragment for meliatoxins | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of toxins in complex matrices due to its high sensitivity and selectivity. nih.govnih.gov An LC-MS/MS method would involve chromatographic separation of the components in the plant extract followed by mass spectrometric detection, allowing for the precise identification and quantification of this compound, even at very low concentrations. nih.govusda.gov
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the quality control of herbal extracts. nih.gov HPTLC can be used to generate a chemical "fingerprint" of the Melia azedarach extract. researchgate.netzenodo.org This fingerprint is a characteristic pattern of bands on the chromatography plate that represents the complex mixture of phytochemicals present. By comparing the HPTLC fingerprint of a sample to that of a standardized reference material, one can authenticate the plant material and check for consistency and the presence of adulterants. nih.govbiomedpharmajournal.org Studies on M. azedarach extracts have demonstrated the utility of HPTLC in profiling the various phytoconstituents. researchgate.netbiomedpharmajournal.orgresearchgate.net
Together, these analytical strategies provide a comprehensive toolkit for the authentication of raw materials and the quality control of extracts containing this compound, ensuring that products are properly identified and characterized for safety and efficacy. nih.gov
Future Research Directions and Translational Perspectives for Meliatoxin B1
Exploration of Underexplored Biological Activities and Their Underlying Mechanisms
While the insecticidal activity of Meliatoxin B1 is well-documented, its effects on other biological systems remain largely uncharted. A systematic investigation into its broader pharmacological profile is a crucial first step. Potential areas of exploration include:
Antiproliferative and Cytotoxic Effects: Preliminary studies on crude extracts of Melia azedarach have suggested potential anticancer properties. researchgate.net Future research should focus on evaluating the specific cytotoxic and antiproliferative effects of purified this compound against a panel of human cancer cell lines. Mechanistic studies would then be essential to elucidate the underlying pathways, which could involve apoptosis induction, cell cycle arrest, or inhibition of key signaling cascades.
Neurotoxic and Neuroprotective Potential: Given that some natural toxins exhibit neuroactive properties, it is pertinent to investigate the effects of this compound on the central and peripheral nervous systems. Studies could assess its impact on neuronal cell viability, neurotransmitter systems, and its potential for either neurotoxicity or, conversely, neuroprotection in models of neurodegenerative diseases.
Antimicrobial and Antiviral Activities: The chemical diversity of natural products often correlates with a wide range of biological activities. Screening this compound for activity against a spectrum of pathogenic bacteria, fungi, and viruses could uncover novel antimicrobial or antiviral leads.
Illustrative Table of Potential Biological Activities for Investigation:
| Biological Activity | Potential Mechanism of Action to Investigate | Relevant In Vitro/In Vivo Models |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of topoisomerase | Cancer cell lines (e.g., MCF-7, HeLa, A549), tumor xenograft models |
| Neuroactivity | Modulation of ion channels, neurotransmitter receptor binding | Neuronal cell cultures, animal models of neurological disorders |
| Antimicrobial | Disruption of cell membrane integrity, inhibition of essential enzymes | Bacterial and fungal culture assays, viral replication assays |
Rational Design and Targeted Synthesis of this compound Analogs with Enhanced Potency and Selectivity
The complex structure of this compound offers a rich scaffold for chemical modification to improve its therapeutic index. A rational design and targeted synthesis approach, guided by structure-activity relationship (SAR) studies, is a promising avenue for developing analogs with enhanced features.
Key strategies would involve:
Identification of the Pharmacophore: Computational modeling and SAR studies can help identify the key structural motifs of this compound responsible for its biological activity.
Modification of Peripheral Functional Groups: Systematic modification of functional groups, such as hydroxyls, esters, and epoxides, could modulate the compound's potency, selectivity, and pharmacokinetic properties.
Simplification of the Molecular Scaffold: Synthesis of simplified analogs that retain the core pharmacophore could lead to more synthetically accessible and potentially less toxic compounds.
Hypothetical Data Table of this compound Analogs and Their Activity:
| Analog | Modification | Target Activity (e.g., IC50 in µM) | Selectivity Index |
| This compound | - | X | Y |
| Analog 1 | Modification of C-1 ester | >X | |
| Analog 2 | Opening of the epoxide ring | >Y | |
| Analog 3 | Simplification of the A-ring | X | Y |
Investigation of Synergistic Interactions with Other Natural Products or Conventional Agents
The combination of bioactive compounds can often lead to synergistic effects, where the combined activity is greater than the sum of the individual effects. Investigating the synergistic potential of this compound with other agents could lead to more effective and potentially lower-dose therapeutic strategies.
Combination with Other Insecticides: In the context of pest management, combining this compound with other botanical or synthetic insecticides could enhance efficacy and potentially delay the development of resistance. nih.govnih.govfrontiersin.org
Combination with Chemotherapeutic Drugs: If this compound demonstrates anticancer activity, exploring its synergistic interactions with established chemotherapeutic agents could reveal new combination therapies for cancer treatment.
Combination with Antimicrobials: For any identified antimicrobial activity, assessing the synergy of this compound with existing antibiotics could provide a strategy to combat drug-resistant pathogens.
Addressing Research Gaps for Comprehensive Academic Understanding and Novel Bioactive Compound Development
A number of significant research gaps currently hinder the comprehensive understanding and translational development of this compound. Addressing these gaps is essential for moving forward.
Elucidation of the Molecular Target(s): A critical unknown is the precise molecular target(s) of this compound. Identifying the cellular receptors or enzymes with which it interacts is fundamental to understanding its mechanism of action and for rational drug design.
Biosynthetic Pathway Characterization: Understanding the biosynthetic pathway of this compound in Melia species could open up opportunities for biotechnological production and the generation of novel analogs through metabolic engineering.
Development of a Total Synthesis Route: A robust and efficient total synthesis of this compound would provide a reliable source of the compound for research purposes and enable the synthesis of a wider range of analogs that are not accessible through semi-synthesis.
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and potential for safe in vivo application.
By systematically addressing these research areas, the scientific community can build a comprehensive understanding of this compound and pave the way for its potential development as a novel therapeutic agent or a valuable tool for biological research.
Q & A
Basic Research Questions
Q. What are the standard protocols for characterizing the structural identity and purity of Meliatoxin B1 in newly isolated samples?
- Methodological Answer : Characterization should integrate spectroscopic techniques (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry for molecular formula confirmation) and chromatographic methods (e.g., HPLC with UV/Vis or MS detection for purity assessment). Elemental analysis is recommended for empirical formula validation. For novel derivatives, ensure reproducibility by documenting reaction conditions (solvents, catalysts, temperatures) and cross-referencing spectral data with literature .
Q. Which in vitro bioassays are most effective for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or LDH release assays against cancer cell lines) and enzyme inhibition studies (e.g., acetylcholinesterase for neurotoxicity evaluation). Use dose-response curves to calculate IC₅₀ values. Validate results with positive controls and replicate experiments (n ≥ 3). Supplementary materials should detail assay protocols, including buffer compositions and incubation parameters .
Q. How should researchers optimize extraction protocols for this compound from natural sources to maximize yield and purity?
- Methodological Answer : Employ a factorial design to test variables such as solvent polarity (e.g., methanol vs. ethyl acetate), extraction time, and temperature. Monitor yields via gravimetric analysis and purity via TLC or LC-MS. Include a stepwise purification flowchart (e.g., column chromatography with silica gel) in the supporting information .
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity mechanisms across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published toxicity data, stratifying results by experimental models (e.g., cell lines vs. animal studies) and dosing regimens. Use statistical tools (e.g., funnel plots) to detect bias. Validate hypotheses through comparative in vitro/in vivo studies with standardized protocols, ensuring transparency in reporting confounding variables (e.g., solvent effects, endotoxin contamination) .
Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate models using mutagenesis data or competitive binding assays. Provide force field parameters and trajectory analysis details in supplementary files .
Q. How should researchers design experiments to investigate the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tracers) in soil/water microcosms to track degradation products via LC-MS/MS. Pair with metagenomic analysis to identify microbial degraders. Include abiotic controls (e.g., UV exposure) and report half-life calculations using first-order kinetics .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch numbers of reagents) in the "Materials and Methods" section. For complex procedures, provide video protocols or raw data in supporting information .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use sensitivity analyses to address outliers in toxicity datasets .
- Computational Validation : Cross-check docking results with experimental SAR (structure-activity relationship) data. Deposit simulation trajectories in public repositories (e.g., Zenodo) for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
